N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride
Description
Chemical Structure and Properties: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride (CAS: 1330038-17-9) is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core. The molecular formula is C₂₂H₂₈ClN₃OS₂, with a molecular weight of 450.1 g/mol . Key structural attributes include an isopropyl group at the 6-position of the tetrahydrothienopyridine ring and a pivalamide (tert-butyl carboxamide) substituent at the 2-position.
Biological Activity: This compound is a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), exhibiting enzyme inhibition in the low micromolar (µM) range (IC₅₀ ~10 µM) . Pharmacokinetic studies indicate favorable plasma and brain exposure in mice following intraperitoneal administration, highlighting its suitability for central nervous system (CNS)-targeted applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2.ClH/c1-13(2)25-11-10-14-17(12-25)28-20(24-21(26)22(3,4)5)18(14)19-23-15-8-6-7-9-16(15)27-19;/h6-9,13H,10-12H2,1-5H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNMJAKDIPLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have shown inhibitory potency against Mycobacterium tuberculosis , the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis. The inhibitory concentrations of these molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair pathway, which is vital for maintaining genomic stability and responding to DNA damage. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 500.1 g/mol. Its IUPAC name is N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-pivalamide hydrochloride. The structure includes a thieno-pyridine core and a benzothiazole moiety, which are essential for its biological activity.
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide acts primarily as an APE1 inhibitor. APE1 is involved in the repair of DNA damage caused by various factors including environmental stressors and chemotherapeutic agents. By inhibiting APE1, this compound enhances the cytotoxic effects of DNA-damaging agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), making it a promising candidate for cancer therapy.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the benzothiazole and thieno-pyridine components can significantly influence the potency of the compound against APE1. Studies indicate that specific substitutions at these positions can enhance binding affinity and inhibitory activity. For instance:
| Compound Variation | APE1 Inhibition Potency (µM) |
|---|---|
| Original Compound | Low single-digit |
| Benzothiazole Derivative | Reduced activity |
| Modified Thieno-Pyridine Analog | Enhanced potency |
These findings suggest that maintaining the thiazole motif while optimizing substitutions can yield more effective inhibitors.
Research Findings
A pivotal study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound. The results indicated that it exhibits low micromolar activity against purified APE1 enzyme and effectively potentiates the cytotoxicity of alkylating agents in various cancer cell lines .
Key Findings:
- In vitro Potency: The compound showed significant inhibition of APE1 with IC50 values in the low micromolar range.
- Cytotoxic Synergy: It enhanced the effects of MMS and TMZ on glioblastoma cells, indicating potential for combination therapies.
- ADME Profile: The compound demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preliminary animal studies.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Study on Glioblastoma Cells: In a study involving SF767 glioblastoma cells, treatment with the compound resulted in increased accumulation of apurinic sites following MMS exposure. This suggests that inhibition of APE1 disrupts DNA repair mechanisms effectively .
- Combination Therapy with TMZ: Another investigation assessed the impact of combining this compound with TMZ in HeLa cells. Results showed enhanced cell death rates compared to TMZ alone, underscoring its potential as an adjunct therapy in cancer treatment .
Scientific Research Applications
Potential Biological Activities
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been reported to possess anticancer properties by inhibiting key signaling pathways involved in tumor growth and survival .
-
CNS Activity :
- The thieno[2,3-c]pyridine core has been associated with central nervous system (CNS) activity. Compounds featuring this core have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer’s disease due to their ability to modulate neurotransmitter systems.
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Inhibition of Apurinic/Aprimidinic Endonuclease 1 (APE1) :
- Research has highlighted the compound's potential as an inhibitor of APE1, an enzyme involved in DNA repair processes. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by such treatments.
Synthesis Approaches
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride typically involves multi-step organic synthesis techniques. Potential synthetic routes may include:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the benzo[d]thiazole moiety via nucleophilic substitution or coupling reactions.
- Final amide formation through acylation reactions with pivalamide.
Comparative Analysis with Related Compounds
To better understand the applications of this compound, a comparison with structurally similar compounds can provide insights into their biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine | Contains benzo[d]thiazole and tetrahydrobenzothiophene | Potential anti-cancer properties |
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-piperidine) | Similar piperidine structure | Investigated for CNS activity |
| 6-Isopropyl-thieno[2,3-c]pyridine derivatives | Shares thieno[2,3-c]pyridine core | Explored for kinase inhibition |
Future Research Directions
Currently, there is a lack of published studies detailing the interaction profile of this compound with other compounds or biological systems. Future research should focus on:
- Elucidating its mechanism of action through in vitro and in vivo studies.
- Exploring its pharmacokinetic properties to assess its suitability for therapeutic applications.
- Investigating its interactions with specific biological targets to identify potential pathways for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetrahydrothieno[2,3-c]pyridine core but differ in substituents, leading to variations in molecular properties and hypothesized biological effects:
Structural Variations and Molecular Properties
Hypothesized Structure-Activity Relationships (SAR)
Alkyl Substituents at the 6-Position :
- The isopropyl group in the target compound balances lipophilicity and steric bulk, likely contributing to its CNS penetration . In contrast, the methyl (CAS: 1216522-19-8) and ethyl (CAS: 1331109-57-9) analogs may exhibit reduced metabolic stability due to smaller alkyl chains, while the benzyl group (CAS: 1329894-90-7) could enhance lipophilicity but impede blood-brain barrier (BBB) permeability .
Amide Substituents at the 2-Position: The pivalamide group in the target compound provides metabolic resistance due to its tert-butyl moiety, whereas the propionamide (CAS: 1331109-57-9) and thiophene-acetamide (CAS: 1329894-90-7) groups may increase susceptibility to enzymatic hydrolysis .
Impact on APE1 Inhibition :
While explicit activity data for the analogs are unavailable, the target compound’s low µM activity is attributed to optimal steric and electronic interactions with APE1’s active site. Bulkier substituents (e.g., benzyl, sulfamoyl benzamide) may hinder binding, whereas smaller groups (e.g., ethyl, methyl) could reduce potency due to weaker hydrophobic interactions .
Pharmacokinetic Considerations
- The target compound’s brain exposure surpasses that of many analogs, likely due to its balanced logP (predicted from molecular weight and substituents). Compounds with higher molecular weights (e.g., 605.2 in CAS: 1216522-19-8) or aromatic groups (e.g., benzyl in CAS: 1329894-90-7) may exhibit reduced BBB penetration .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include:
- Amide bond formation between pivalic acid derivatives and the heterocyclic amine core under anhydrous conditions.
- Optimization of reaction parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or acetonitrile for solubility), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride) to minimize side products .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95% by HPLC) .
Q. How is the compound characterized structurally, and which analytical techniques are essential?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms connectivity of the benzothiazole, tetrahydrothienopyridine, and pivalamide groups.
- Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 484.1234) and fragmentation patterns .
- X-ray crystallography (if crystalline) resolves stereochemistry, particularly the isopropyl group’s spatial orientation in the tetrahydrothieno ring .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Variations in assay conditions : Buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 100 µM), or cell line specificity (HEK293 vs. HeLa).
- Structural analogs : Substituent effects (e.g., isopropyl vs. methyl groups on the tetrahydrothieno ring) alter binding affinity.
Resolution :- Standardize assays using reference inhibitors (e.g., staurosporine for kinase studies).
- Perform comparative SAR studies with derivatives to isolate pharmacophore contributions .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the benzothiazole N atom and kinase hinge region residues).
- MD simulations (100 ns trajectories) assess stability of the ligand-receptor complex, highlighting residues critical for selectivity (e.g., hydrophobic pockets accommodating the isopropyl group) .
- ADMET prediction (SwissADME) prioritizes derivatives with improved solubility (LogP < 3) and reduced CYP3A4 inhibition risk .
Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- In vitro models : Primary neuronal cultures treated with Aβ₁–₄₂ or tau aggregates; measure neuroprotection via MTT assay and caspase-3 activity.
- Target engagement : Use photoaffinity labeling with a radiolabeled analog (e.g., ³H- or ¹⁴C-tagged) to confirm binding to tau or α-synuclein .
- Behavioral assays : Administer the compound in transgenic C. elegans (e.g., Aβ-expressing CL2006 strain) and quantify paralysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
